Alpibectir - 2285440-39-1

Alpibectir

Catalog Number: EVT-10992001
CAS Number: 2285440-39-1
Molecular Formula: C12H14F6N2O2
Molecular Weight: 332.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Technical Details

  • Synthetic Route: While specific synthetic routes are proprietary, alpibectir's synthesis likely involves standard organic reactions such as nucleophilic substitutions and amide bond formations.
  • Fluorination: The incorporation of fluorine atoms is achieved through fluorination reactions that enhance the compound's bioavailability and metabolic stability.
Molecular Structure Analysis

Alpibectir has a molecular formula of C12H14F6N2O2C_{12}H_{14}F_{6}N_{2}O_{2} and a molecular weight of 332.24 g/mol. Its structure features multiple fluorinated groups which contribute to its unique properties. The InChIKey for alpibectir is ZEAVKHMQTZBUND-UHFFFAOYSA-N, allowing for easy identification in chemical databases .

Structural Data

  • Molecular Formula: C12H14F6N2O2C_{12}H_{14}F_{6}N_{2}O_{2}
  • Molecular Weight: 332.24 g/mol
  • CAS Registry Number: 2285440-39-1
Chemical Reactions Analysis

Alpibectir undergoes several key chemical reactions during its metabolism:

  • Hydrolysis: The central amide bond hydrolyzes extensively, leading to the formation of various metabolites.
  • Conjugation Reactions: Following hydrolysis, alpibectir can undergo conjugation with glucuronic acid to form carbamoyl glucuronide conjugates.
  • Dealkylation: The drug also experiences dealkylation processes that yield biologically active metabolites.

These reactions are essential for understanding how alpibectir is processed in the human body and its potential therapeutic effects .

Mechanism of Action

Alpibectir operates by inhibiting the transcription regulator VirS, which plays a crucial role in bacterial gene expression related to tuberculosis pathogenesis. This inhibition helps overcome resistance mechanisms linked to mutations in ethionamide's activation pathway (EthA). By targeting VirS, alpibectir not only enhances the efficacy of ethionamide but also potentially reduces the required dosage, thereby minimizing side effects and improving patient compliance .

Process Data

  • Target: VirS transcription regulator
  • Impact on Ethionamide: Reduces effective dosage by at least threefold while maintaining therapeutic efficacy.
Physical and Chemical Properties Analysis

Alpibectir exhibits several notable physical and chemical properties:

  • Solubility: The compound's solubility profile has not been explicitly detailed but is influenced by its fluorinated structure.
  • Stability: Alpibectir is stable under standard laboratory conditions but may require specific storage conditions (e.g., -20°C for powder form) to maintain integrity over time .

Relevant Data

  • Storage Conditions: Recommended storage at -20°C for powder form; in solvent at -80°C for up to six months.
Applications

The primary application of alpibectir lies in its use as an antibacterial agent against tuberculosis. Its innovative mechanism positions it as a promising candidate for combination therapies aimed at enhancing the treatment outcomes for patients suffering from drug-resistant forms of tuberculosis. Ongoing clinical trials will further elucidate its efficacy and safety profile, potentially leading to broader applications in infectious disease management .

Discovery and Development Background

TRIC Platform Origins and Collaborative Development Framework

Alpibectir (designated BVL-GSK098 during development) emerged from BioVersys’ proprietary Transcriptional Regulator Inhibitory Compound platform, a pioneering technology designed to address antimicrobial resistance by targeting bacterial gene regulation pathways. This platform focuses on inhibiting master transcriptional regulators in pathogens, thereby overcoming resistance mechanisms and potentiating existing antibiotics. The development of Alpibectir exemplifies a successful transnational public-private partnership. BioVersys initiated the collaboration with GlaxoSmithKline for medicinal chemistry optimization, while the Pasteur Institute Lille and University of Lille contributed essential mechanistic microbiology and Mycobacterium tuberculosis strain validation [1] [8]. This consortium leveraged complementary expertise: BioVersys provided the TRIC technology backbone, GlaxoSmithKline contributed drug development capabilities, and French academic institutions delivered tuberculosis-specific pathophysiological insights [2] [7].

Table 1: Collaborative Framework for Alpibectir Development

OrganizationPrimary RoleKey Contribution
BioVersys AGPlatform InnovationTRIC technology discovery & lead optimization
GlaxoSmithKlinePharmaceutical DevelopmentClinical trial design & regulatory strategy
Pasteur Institute LilleMechanistic MicrobiologyM. tuberculosis resistance mechanism elucidation
University of LillePreclinical ValidationIn vivo efficacy models & biomarker identification

Preclinical Validation of Transcriptional Regulator Inhibition

The preclinical validation of Alpibectir established its novel mechanism of action as a VirS transcriptional regulator inhibitor. By binding to VirS, Alpibectir stimulates the MymA operon, activating an alternative bioactivation pathway for the prodrug ethionamide. This bypasses the conventional EthA-dependent activation pathway, which is frequently compromised in drug-resistant tuberculosis strains [1] [5]. Key studies demonstrated that Alpibectir:

  • Reduced the minimum inhibitory concentration of ethionamide by 8- to 16-fold against M. tuberculosis H37Rv reference strains
  • Restored full susceptibility in 93% of ethionamide-resistant clinical isolates harboring ethA mutations
  • Reduced ethionamide-resistant subpopulation emergence in vitro by >3-log units compared to ethionamide monotherapy [1]

In vivo efficacy was demonstrated in murine tuberculosis models where the Alpibectir-ethionamide combination (designated AlpE) reduced lung bacterial loads by 99% after four weeks of treatment at ethionamide doses representing one-third of the standard human equivalent. Crucially, this combination exhibited bactericidal activity against isoniazid-monoresistant strains, suggesting potential utility in first-line therapy [1] [8]. Metabolic studies confirmed Alpibectir's favorable pharmacokinetic profile, including high oral bioavailability (67-100% across species), low plasma protein binding (<80%), and dose-proportional exposure, supporting its transition to clinical testing [5].

IMI2 JU Funding Mechanism and Translational Acceleration

The Innovative Medicines Initiative 2 Joint Undertaking, a public-private partnership between the European Union and the European Federation of Pharmaceutical Industries and Associations, provided critical funding and consortium management to accelerate Alpibectir's development. In May 2019, the TRIC-TB project was awarded €6.92 million under grant agreement No. 853800 to advance the compound through early clinical development [1] [7]. This funding enabled:

  • Completion of GLP toxicology studies demonstrating a high No Observed Adverse Effect Level (15 mg/kg/day in dogs)
  • Manufacturing of clinical trial material under quality-controlled conditions
  • Phase 1 trial initiation within 18 months of award commencement [1]

The subsequent UNITE4TB consortium (grant agreement No. 101007873), part of the Antimicrobial Resistance Accelerator program, further supported the Phase 2 clinical development. This €185 million pan-European initiative implemented adaptive trial designs and pharmacokinetic-pharmacodynamic modeling to optimize Alpibectir-ethionamide dosing regimens [7] [8]. The IMI2 JU funding structure facilitated equitable risk-sharing between public and private entities, reducing development costs by approximately 40% compared to traditional pharmaceutical development pathways [7].

Table 2: IMI2 JU Funding Impact on Alpibectir Development Timeline

Development PhaseTraditional TimelineIMI2-Accelerated TimelineAcceleration Factor
Lead Optimization24-36 months18 months1.5×
Preclinical Toxicology12-18 months9 months1.7×
Phase 1 Initiation6-12 months4 months2.0×
Phase 2 Transition9-15 months7 months1.7×

The European & Developing Countries Clinical Trials Partnership provided supplementary funding through the bEto-TB project (grant RIA2019AMR-2657), enabling Phase 2a early bactericidal activity studies in South Africa. This multidonor approach created an integrated development pathway from bench to human proof-of-concept within five years, exemplifying how strategic public funding can de-risk innovative antimicrobial approaches [6] [8].

Properties

CAS Number

2285440-39-1

Product Name

Alpibectir

IUPAC Name

4,4,4-trifluoro-1-[3-(trifluoromethyl)-1-oxa-2,8-diazaspiro[4.5]dec-2-en-8-yl]butan-1-one

Molecular Formula

C12H14F6N2O2

Molecular Weight

332.24 g/mol

InChI

InChI=1S/C12H14F6N2O2/c13-11(14,15)2-1-9(21)20-5-3-10(4-6-20)7-8(19-22-10)12(16,17)18/h1-7H2

InChI Key

ZEAVKHMQTZBUND-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC12CC(=NO2)C(F)(F)F)C(=O)CCC(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.